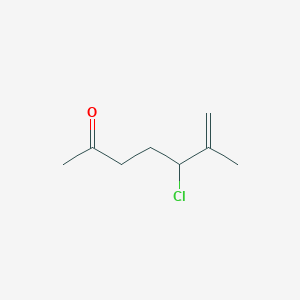

5-Chloro-6-methylhept-6-en-2-one

Description

Academic Significance and Research Focus

Despite its documentation in chemical repositories such as PubChem, extensive academic research focusing specifically on 5-Chloro-6-methylhept-6-en-2-one is not widely available in the public domain. Its academic significance is primarily derived from its status as a distinct chemical entity with potential as a synthetic intermediate. The presence of multiple functional groups—a ketone, a carbon-carbon double bond, and a chloro group—suggests its potential utility in various organic transformations. However, detailed research findings on its specific applications or biological activities are not extensively published.

The compound is often referenced in the context of its structural isomer, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone), a well-studied flavor and fragrance component, as well as a pheromone. While research on sulcatone is abundant, the direct academic focus on its chlorinated counterpart, this compound, remains limited. Patents and literature occasionally mention related structures, but in-depth studies centered on this specific compound are scarce. Its primary academic relevance, therefore, lies in its potential as a building block in synthetic chemistry, though specific examples are not prevalent in readily accessible scientific literature.

Structural Characteristics and Nomenclature Context

The structure of this compound is characterized by a seven-carbon heptane (B126788) backbone. nih.gov Key features include a ketone functional group at the second carbon position (C2), a chlorine atom attached to the fifth carbon (C5), and a double bond between the sixth and seventh carbons (C6-C7). nih.gov A methyl group is also attached to the sixth carbon.

The systematic IUPAC name for this compound is This compound . This name is derived following the standard rules of chemical nomenclature, which prioritize the principal functional group (the ketone) and the longest carbon chain containing it. The numbering of the carbon chain begins from the end that gives the ketone the lowest possible number.

The structural formula and key identifiers of the compound are summarized in the tables below.

Table 1: Structural and Chemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₃ClO |

| Molecular Weight | 160.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=C)C(CCC(=O)C)Cl |

| InChI | InChI=1S/C8H13ClO/c1-6(2)8(9)5-4-7(3)10/h8H,1,4-5H2,2-3H3 |

| InChIKey | HAEFQCMMUMNFII-UHFFFAOYSA-N |

Table 2: Chemical Identifiers for this compound nih.gov

| Identifier | Value |

| CAS Number | 105737-83-5 |

| PubChem CID | 20223236 |

| EPA DSSTox Substance ID | DTXSID20603799 |

The presence of a chiral center at the fifth carbon, which is bonded to four different groups (a chlorine atom, a hydrogen atom, a -CH(CH₃)=CH₂ group, and a -CH₂CH₂C(=O)CH₃ group), indicates that this compound can exist as a pair of enantiomers. However, the stereochemistry of the compound is not typically specified in general chemical databases.

Structure

3D Structure

Properties

CAS No. |

105737-83-5 |

|---|---|

Molecular Formula |

C8H13ClO |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

5-chloro-6-methylhept-6-en-2-one |

InChI |

InChI=1S/C8H13ClO/c1-6(2)8(9)5-4-7(3)10/h8H,1,4-5H2,2-3H3 |

InChI Key |

HAEFQCMMUMNFII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC(=O)C)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Investigations of Halogenation Reactions

The halogenation of ketones, such as 5-Chloro-6-methylhept-6-en-2-one, can proceed through different mechanisms depending on the reaction conditions, particularly the pH of the solution. pressbooks.pubwikipedia.org

Under acidic conditions , the reaction is catalyzed by the formation of an enol intermediate. wikipedia.orgpressbooks.pub The process begins with the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of an enol. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂) to yield a halogenated ketone and a halide ion. A final deprotonation regenerates the catalyst. pressbooks.pub A key characteristic of acid-catalyzed halogenation is that it typically results in the substitution of only one α-hydrogen. pressbooks.pubwikipedia.org This is because the introduced halogen atom is electron-withdrawing, which destabilizes the enol intermediate required for further halogenation. pressbooks.pub The rate of this reaction is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration, indicating that enol formation is the rate-determining step. pressbooks.pub

In contrast, base-promoted halogenation follows a different mechanistic pathway involving an enolate intermediate. A base removes an α-hydrogen to form an enolate, which then reacts with the halogen. pressbooks.pub Unlike the acid-catalyzed process, base-promoted halogenation tends to be exhaustive, with all α-hydrogens being replaced by halogen atoms. This is because the inductive effect of the newly introduced halogen increases the acidity of the remaining α-hydrogens, making subsequent deprotonations and halogenations more rapid. pressbooks.pub For methyl ketones, this can lead to the haloform reaction. pressbooks.pubwikipedia.org

Furthermore, the position of halogenation on an unsymmetrical ketone is also influenced by the conditions. In acidic media, halogenation preferentially occurs at the more substituted α-carbon due to the formation of the more stable, more substituted enol. pressbooks.pub Conversely, in basic media, halogenation occurs at the less substituted α-carbon. wikipedia.org

The presence of a double bond in the allylic position, as in this compound, introduces further complexity. Allylic halogenation can occur via a free radical mechanism, especially when using reagents like N-bromosuccinimide (NBS). This process involves the formation of a highly stable allylic radical, which can exist in multiple resonance forms. youtube.com This resonance stabilization means that the subsequent halogenation can occur at different positions, leading to a mixture of products. youtube.com

Detailed Studies of Catalytic Transformations

The kinetics of base-catalyzed reactions, such as the phenylselenoetherification of related unsaturated alcohols like 6-methyl-hept-5-en-2-ol, have been investigated to understand the role of the base catalyst. semanticscholar.org These studies, conducted under pseudo-first-order conditions and monitored by UV-VIS spectrophotometry, reveal a direct correlation between the rate of reaction and the basicity of the catalyst used. semanticscholar.org

The proposed mechanism suggests that the base initially forms a hydrogen bond with the hydroxyl proton of the alcohol, which increases the nucleophilicity of the oxygen atom and thereby accelerates the reaction rate. semanticscholar.org Concurrently, the base can mitigate the influence of halide ions present in the reaction mixture. The final step involves the base assisting in the removal of a proton from the resulting oxonium ion, facilitating the formation of the final cyclized product. semanticscholar.org

Kinetic data from these studies demonstrate that stronger bases lead to faster reaction rates. For instance, when comparing a series of base catalysts, the reaction rate was found to be fastest with the strongest base and slowest with the weakest base. semanticscholar.org

Table 1: Rate Constants for the Phenylselenoetherification of 6-methyl-hept-5-en-2-ol with Different Base Catalysts

| Base Catalyst | Relative Basicity | Observed Rate Constant (s⁻¹) |

| Triethylamine | Strongest | Fastest |

| Pyridine | Intermediate | Intermediate |

| Quinoline | Intermediate | Intermediate |

| 2,2'-Bipyridine | Weakest | Slowest |

This table is illustrative and based on the general findings that stronger bases lead to faster reaction rates in selenoetherification. semanticscholar.org

Iron-catalyzed hydrosilylation has emerged as a significant method for the reduction of ketones and for the construction of complex cyclic structures. nih.govcsic.esacs.org These reactions are valued for being more economical and environmentally friendly compared to those using precious metal catalysts. researchgate.net The mechanism of iron-catalyzed hydrosilylation of ketones has been the subject of detailed mechanistic studies. nih.govacs.org

These investigations have shown that the reaction mechanism often involves the activation of an iron precatalyst. nih.govacs.org For instance, iron(II) carboxylate precatalysts can be activated by reduction of the carboxylate ligand to the corresponding alkoxide, which then enters the catalytic cycle. nih.govacs.org The proposed catalytic cycle is characterized by a rate-determining σ-bond metathesis of an alkoxide complex with the silane. This is followed by the coordination of the ketone to the resulting iron hydride complex and subsequent insertion of the ketone into the Fe-H bond, which regenerates the alkoxide complex and completes the cycle. nih.govacs.org

Kinetic isotope effect (KIE) measurements have provided further support for this mechanism. nih.govacs.org The development of chiral ligands has enabled highly regio-, diastereo-, and enantioselective iron-catalyzed sequential hydrosilylations, allowing for the synthesis of complex benzosilacycles. nih.gov The electronic properties of these ligands can be tuned to control the selectivity of the reaction. nih.gov

Table 2: Key Mechanistic Steps in Iron-Catalyzed Hydrosilylation of Ketones

| Step | Description | Key Intermediates |

| 1. Precatalyst Activation | Reduction of the iron precatalyst to the active catalytic species. | Iron(II) alkoxide complex |

| 2. σ-Bond Metathesis | Rate-determining step involving the reaction of the alkoxide complex with the silane. | Iron hydride complex |

| 3. Ketone Coordination | The ketone substrate coordinates to the iron hydride complex. | Ketone-Iron hydride adduct |

| 4. Ketone Insertion | Insertion of the ketone into the Fe-H bond. | Regenerated iron alkoxide complex |

This table summarizes the generally accepted steps in the iron-catalyzed hydrosilylation of ketones. nih.govacs.org

The aza-Prins cyclization is a powerful synthetic tool for the construction of nitrogen-containing heterocyclic compounds, such as piperidines and indolizidines. nih.govcsic.es The reaction involves the condensation of an aldehyde with a homoallylic amine, which generates an iminium ion. nih.gov This electrophilic iminium ion then undergoes an intramolecular cyclization by attack from the tethered alkene, leading to the formation of a new ring system. nih.govwikipedia.org

The stereoselectivity of the aza-Prins cyclization can be very high, allowing for the creation of multiple stereogenic centers in a single step. nih.gov The reaction conditions, including the choice of acid catalyst and solvent, can influence the outcome of the reaction. For example, conducting the reaction in an aqueous medium can lead to the clean termination of the cyclization through nucleophilic attack by water, affording hydroxyl-substituted products. nih.gov

Iron(III) salts have been shown to be effective catalysts for the aza-Prins cyclization, broadening the scope and applicability of this reaction. csic.es The nature of the substituent on the nitrogen atom of the homoallylic amine can also play a crucial role in the reactivity and the stability of the resulting cyclized products. csic.es

Table 3: General Steps of the Aza-Prins Cyclization

| Step | Description | Key Intermediates |

| 1. Iminium Ion Formation | Condensation of a homoallylic amine with an aldehyde in the presence of an acid catalyst. | Iminium ion |

| 2. Intramolecular Cyclization | Nucleophilic attack of the alkene onto the electrophilic iminium ion. | Carbocationic intermediate |

| 3. Nucleophilic Trapping | The carbocationic intermediate is trapped by a nucleophile (e.g., water, halide). | Functionalized heterocyclic product |

This table outlines the fundamental mechanistic steps of the aza-Prins cyclization. nih.govwikipedia.org

Mechanisms of Oxidative Cyclization in Analogs

Oxidative cyclization represents a significant strategy in the synthesis of natural products and other complex molecules, enabling the formation of new rings through redox chemistry. nih.gov These reactions can proceed through various mechanisms, often involving the generation of reactive intermediates such as radical cations. nih.govnih.gov

One common approach involves the oxidative installation of a halogen into an acyclic precursor, which then acts as a "disappearing" reactive handle to drive a subsequent cyclization. nih.gov For instance, oxidative bromo-cyclization of alkenyl carbonyl compounds can be achieved using an alkali metal bromide and an inorganic oxidant, offering a greener alternative to traditional methods. rsc.org

Another strategy involves the electrochemical oxidative cyclization of N-allylcarboxamides to produce halogenated oxazolines. rsc.org This method utilizes lithium halogen salts as both the redox mediator and the halogen source in an undivided cell, avoiding the need for external chemical oxidants. rsc.org

In some cases, oxidative cyclization is initiated by the formation of a radical cation from an electron-rich olefin. nih.gov This highly reactive intermediate can then be trapped by an intramolecular nucleophile, leading to ring formation. The success of such reactions often depends on the rate of cyclization relative to competing side reactions. nih.gov The use of a second, more reactive intramolecular nucleophile can sometimes be employed to facilitate a fast initial cyclization, which then sets the stage for a subsequent, slower ring-forming event. nih.gov

Transition-metal catalysts, in conjunction with an oxidant like TEMPO, can also be used to effect oxidative cyclization. organic-chemistry.org These reactions may proceed through a hydrogen atom transfer mechanism, generating radical intermediates that lead to the final cyclized products. organic-chemistry.org

Table 4: Common Strategies in Oxidative Cyclization

| Strategy | Description | Key Features |

| Halogen-Mediated Cyclization | An initially installed halogen atom facilitates the cyclization. | Can be achieved with green reagents. rsc.org |

| Electrochemical Cyclization | An electric current is used to drive the oxidative cyclization. | Avoids the need for external oxidants. rsc.org |

| Radical Cation-Initiated Cyclization | An oxidized olefin generates a radical cation that initiates cyclization. | The rate of cyclization is crucial for success. nih.gov |

| Transition-Metal Catalyzed Cyclization | A metal catalyst and an oxidant are used to promote cyclization. | Can proceed via hydrogen atom transfer. organic-chemistry.org |

This table highlights some of the diverse mechanistic approaches to oxidative cyclization.

Chemical Transformations and Reactivity Profiles

Reactivity of the Carbonyl Moiety

The carbonyl group is a site of significant electrophilicity, rendering it susceptible to attack by various nucleophiles and serving as a key center for molecular modification.

The ketone functionality in 5-Chloro-6-methylhept-6-en-2-one readily undergoes nucleophilic addition reactions. Carbon nucleophiles, such as those derived from organometallic reagents like Grignard reagents or organolithium compounds, are expected to add to the carbonyl carbon to form tertiary alcohols. Similarly, nitrogen and oxygen nucleophiles can participate in addition and condensation reactions. For instance, primary amines can react to form imines, and hydrazines can yield hydrazones.

Aldol-type condensation reactions are also a possibility, where the enolate of this compound, formed by deprotonation of the α-carbon, can react with other carbonyl compounds. Intramolecular aldol (B89426) condensation, a reaction where a molecule attacks itself, could potentially lead to the formation of cyclic structures, given the appropriate reaction conditions. youtube.comkhanacademy.org The formation of five- and six-membered rings is generally favored in such intramolecular reactions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Additions and Condensations

| Reactant | Reagent | Product |

| This compound | Methylmagnesium bromide | 5-Chloro-2,6-dimethylhept-6-en-2-ol |

| This compound | Aniline | N-(5-chloro-6-methylhept-6-en-2-ylidene)aniline |

| This compound | Hydrazine | (E)-5-chloro-6-methylhept-6-en-2-one hydrazone |

Carbonyl Reduction Pathways

The ketone in this compound can be reduced to the corresponding secondary alcohol, 5-Chloro-6-methylhept-6-en-2-ol. nih.gov This transformation can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for the selective reduction of ketones in the presence of less reactive functional groups like alkenes. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the ketone, but may also interact with the organochloride functionality.

Table 2: Carbonyl Reduction Pathways

| Reactant | Reagent | Product |

| This compound | Sodium borohydride (NaBH₄) | 5-Chloro-6-methylhept-6-en-2-ol |

| This compound | Lithium aluminum hydride (LiAlH₄) | 5-Chloro-6-methylhept-6-en-2-ol |

Transformations Involving the Alkenyl Group

The carbon-carbon double bond introduces a region of high electron density, making it a prime target for electrophilic attack and oxidative transformations.

The alkenyl group in this compound can undergo electrophilic addition reactions. For example, hydrohalogenation with acids like hydrogen bromide (HBr) would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the double bond.

Halogenation of the double bond, for instance with bromine (Br₂) or chlorine (Cl₂), would proceed via a halonium ion intermediate to yield a dihalogenated product. acs.orglibretexts.org These reactions typically result in anti-addition of the two halogen atoms across the double bond.

Table 3: Electrophilic Additions and Halogenation Reactions

| Reactant | Reagent | Product |

| This compound | Hydrogen bromide (HBr) | 6-Bromo-5-chloro-6-methylheptan-2-one |

| This compound | Bromine (Br₂) | 6,7-Dibromo-5-chloro-6-methylheptan-2-one |

Oxidative Functionalization and Cleavage

The double bond can be subjected to various oxidative functionalization reactions. Epoxidation, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring across the double bond. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, would lead to the formation of a diol.

Oxidative cleavage of the double bond can be achieved using stronger oxidizing agents like ozone (O₃) followed by a workup step. Depending on the workup conditions (reductive or oxidative), this reaction would cleave the double bond to yield either aldehydes/ketones or carboxylic acids. For this compound, ozonolysis with a reductive workup (e.g., using dimethyl sulfide) would be expected to yield a ketone and formaldehyde. The parent compound, 6-methylhept-5-en-2-one, is known to be photodegraded by reaction with ozone. oecd.org

Table 4: Oxidative Functionalization and Cleavage

| Reactant | Reagent | Product |

| This compound | m-CPBA | 5-Chloro-2-(2,2-dimethyloxiran-2-yl)ethyl methyl ketone |

| This compound | 1. O₃, 2. (CH₃)₂S | 5-Chloro-6-oxoheptan-2-one and Formaldehyde |

Reactivity of the Organochloride Functionality

The chlorine atom is situated at an allylic position, which significantly enhances its reactivity in nucleophilic substitution reactions. The allylic nature of the carbon-chlorine bond means that it can undergo Sₙ1 and Sₙ2 reactions more readily than a typical alkyl chloride. In an Sₙ2 reaction, the enhanced reactivity is due to the stabilization of the transition state through conjugation with the adjacent double bond. For an Sₙ1 reaction, the resulting allylic carbocation is stabilized by resonance.

Nucleophiles such as hydroxides, alkoxides, cyanides, and amines can displace the chloride ion. The choice of solvent and nucleophile can influence the reaction pathway. For instance, a strong, non-bulky nucleophile in a polar aprotic solvent would favor an Sₙ2 mechanism.

It is also conceivable that under certain conditions, intramolecular reactions could occur where the enolate of the ketone acts as a nucleophile to displace the chloride, potentially leading to the formation of a five-membered ring. Such intramolecular cyclizations are often kinetically favored. wikipedia.org

Table 5: Reactivity of the Organochloride Functionality

| Reactant | Reagent | Product |

| This compound | Sodium hydroxide (B78521) (NaOH) | 5-Hydroxy-6-methylhept-6-en-2-one |

| This compound | Sodium cyanide (NaCN) | 5-Cyano-6-methylhept-6-en-2-one |

| This compound | Ammonia (NH₃) | 5-Amino-6-methylhept-6-en-2-one |

Nucleophilic Substitution Reactions

The presence of a chlorine atom at the C5 position, which is allylic to the carbon-carbon double bond, makes this compound a prime candidate for nucleophilic substitution reactions. The allylic nature of the carbon-chlorine bond suggests that it can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

In a potential Sₙ2 reaction, a strong nucleophile would attack the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single concerted step. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

Alternatively, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, the compound could undergo an Sₙ1 reaction. The departure of the chloride ion would result in the formation of a resonance-stabilized allylic carbocation. This intermediate could then be attacked by a nucleophile at two different positions, leading to the formation of two constitutional isomers.

A variety of nucleophiles could potentially be employed in these reactions, including alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The specific products and their yields would be influenced by the reaction conditions, such as temperature, solvent, and the specific nucleophile used.

| Reaction Type | Potential Nucleophile | Potential Product(s) | Governing Factors |

| Sₙ2 | Strong nucleophiles (e.g., RO⁻, R₂NH, RS⁻) | 5-substituted-6-methylhept-6-en-2-one | Nucleophile strength, solvent polarity |

| Sₙ1 | Weak nucleophiles in polar protic solvents | Mixture of 5-substituted and 3-substituted products | Solvent polarity, stability of carbocation |

Elimination Reactions

In addition to substitution, this compound is also expected to undergo elimination reactions, primarily through the E2 mechanism, especially in the presence of a strong, sterically hindered base. For an E2 reaction to occur, a proton on a carbon atom adjacent to the carbon bearing the chlorine must be anti-periplanar to the leaving group.

In the case of this compound, there are protons on both C4 and C6 that could potentially be removed by a base. Removal of a proton from C4 would lead to the formation of a conjugated diene, 6-methylhepta-4,6-dien-2-one. This product would be particularly stable due to the extended conjugation.

Alternatively, abstraction of a proton from the methyl group at C6 is less likely under typical E2 conditions due to the stereoelectronic requirements. The choice of base and reaction conditions would be crucial in determining the regioselectivity of the elimination reaction. A bulky base would likely favor the formation of the thermodynamically more stable conjugated diene.

| Base Type | Potential Elimination Product | Key Considerations |

| Strong, non-nucleophilic base (e.g., t-BuOK) | 6-Methylhepta-4,6-dien-2-one | Formation of conjugated system |

| Strong, smaller base (e.g., EtO⁻) | Potential mixture of elimination and substitution products | Competition between reaction pathways |

Further empirical research is necessary to fully elucidate the specific reactivity and product distributions for the nucleophilic substitution and elimination reactions of this compound.

Stereochemical Aspects in Synthesis and Reactivity

Chiral Synthesis of Enantiomers and Diastereomers of Related Compounds

One common approach to establishing stereocenters is through the use of chiral catalysts or auxiliaries. For instance, the enantioselective addition of allyl groups to ketones, a reaction that forms a homoallylic alcohol which could be a precursor to the target ketone, can be achieved with high enantioselectivity using chiral Lewis acid catalysts. acs.org The choice of catalyst and reaction conditions can direct the formation of a specific enantiomer.

Furthermore, the synthesis of chiral allylic esters via asymmetric allylic oxidation of olefins represents another relevant strategy. chemrxiv.org This method, often catalyzed by copper complexes with chiral ligands, can introduce a stereocenter at the allylic position, which could then be converted to the desired chlorinated ketone.

The diastereoselective synthesis of substituted tetrahydropyrans from derivatives of 6-methylhept-6-en-2-ol (B14676703) highlights the potential for controlling the relative stereochemistry of multiple centers in this molecular framework. nih.gov Such control is crucial when considering the synthesis of specific diastereomers of 5-Chloro-6-methylhept-6-en-2-one if additional stereocenters were present or introduced.

Table 1: Representative Strategies for Asymmetric Synthesis of Related Compounds

| Precursor/Related Compound Class | Synthetic Strategy | Catalyst/Reagent Type | Key Feature |

| β,γ-Unsaturated Ketones | Enantioselective Allylation of Ketones | Chiral Lewis Acids | Creation of a chiral center via C-C bond formation. acs.org |

| Chiral Allylic Esters | Asymmetric Allylic Oxidation | Copper-Chiral Ligand Complexes | Introduction of stereochemistry at the allylic position. chemrxiv.org |

| Substituted Tetrahydropyrans | Diastereoselective Cyclization | Platinum or Copper Catalysts | Control over relative stereochemistry. nih.gov |

Stereocontrol in Specific Synthetic Reactions

Achieving stereocontrol in chemical reactions is paramount for the synthesis of a single, desired stereoisomer. For a molecule like this compound, the key challenge lies in the stereoselective introduction of the chlorine atom at the C5 position.

The electrophilic chlorination of an alkene precursor, such as a derivative of 6-methylhept-5-en-2-one, is a potential route. However, controlling the stereochemical outcome of such a reaction without the influence of a directing group or a chiral reagent is often difficult. The formation of a chloronium ion intermediate and its subsequent ring-opening can lead to a mixture of diastereomers if a chiral center is already present in the molecule.

Alternatively, a nucleophilic substitution reaction on a suitable precursor, such as an alcohol or a sulfonate ester at the C5 position, with a chloride source could be employed. If the starting material is enantiomerically pure, an S_N2 reaction would proceed with inversion of stereochemistry, thus providing a high degree of stereocontrol.

The stereochemical outcome of catalytic enantioselective additions of organometallic reagents to ketones is another area of significant research. The facial selectivity of the addition to the carbonyl group is often dictated by the chiral ligand on the metal catalyst, allowing for the synthesis of either enantiomer of the resulting alcohol, which can then be further functionalized. acs.org

Analytical Methodologies for Enantiomeric Purity Determination

Once a chiral compound has been synthesized, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose, with chiral chromatography being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including halogenated molecules. sielc.com The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Chiral Gas Chromatography (GC) is another effective method for the analysis of volatile chiral compounds. chromatographyonline.comgcms.cz Similar to chiral HPLC, it employs a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. chromatographyonline.com This technique is particularly suitable for the analysis of terpenes and their derivatives, a class of compounds to which this compound is related. Chiral GC can be used to determine the enantiomeric ratios of natural products and to detect adulteration with synthetic, often racemic, compounds. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, although it often requires the use of a chiral solvating agent or a chiral derivatizing agent. These agents form diastereomeric complexes or derivatives with the enantiomers, which can then be distinguished by their different NMR spectra.

Table 2: Analytical Techniques for Enantiomeric Purity Determination

| Analytical Method | Principle of Separation/Detection | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. sielc.com | Separation of a wide range of non-volatile chiral compounds. |

| Chiral GC | Differential partitioning on a chiral stationary phase. chromatographyonline.comgcms.cz | Analysis of volatile chiral compounds like terpenes. chromatographyonline.com |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary. | Determination of enantiomeric excess in solution. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and the energetics of various transformations. rsc.orgfiveable.me For 5-Chloro-6-methylhept-6-en-2-one, several reaction types are of particular interest, including its synthesis and subsequent reactivity.

One key area of investigation is the elucidation of mechanisms for the formation of related α,β-unsaturated ketones. nih.gov For instance, the acid-catalyzed halogenation of a ketone precursor would proceed through an enol intermediate. masterorganicchemistry.comlibretexts.org Quantum chemical calculations can model this process, determining the activation energy for the rate-determining step, which is typically the formation of the enol. libretexts.org

Furthermore, the presence of both an alkene and a carbonyl group suggests a rich reactivity profile, including the potential for intramolecular cyclization. Theoretical calculations can be employed to explore the feasibility of different cyclization pathways, such as a water-mediated intramolecular cyclization, by calculating the energy barriers for each potential route. acs.orgacs.org

Below is a hypothetical data table showcasing calculated reaction energies for plausible reaction pathways involving a precursor to this compound. Such data is typically obtained using Density Functional Theory (DFT) methods.

This data is illustrative and based on typical values for similar reactions.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The conjugated system of the α,β-unsaturated ketone leads to a delocalization of π-electrons, which can be analyzed using computational methods. nih.gov The presence of an electronegative chlorine atom further influences the electron distribution within the molecule.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's frontier orbitals, which are key to understanding its reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilic character. For an α,β-unsaturated ketone, the LUMO is often distributed over the carbonyl carbon and the β-carbon, indicating that both sites are susceptible to nucleophilic attack. pressbooks.pub

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the β-carbon, reinforcing the prediction of these sites as electrophilic centers. nih.gov

The polarization of the carbonyl group, where the oxygen is partially negative and the carbon is partially positive, is a crucial factor in its reactivity. khanacademy.org This polarization makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic addition. khanacademy.orglibretexts.org The alkene double bond also presents a region of high electron density, making it prone to attack by electrophiles. savemyexams.compressbooks.pub

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This data is illustrative and based on typical values for similar α,β-unsaturated ketones.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the heptene (B3026448) chain in this compound means that it can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. youtube.compressbooks.pub For acyclic molecules, this involves analyzing the rotational barriers around single bonds. youtube.com In the case of this compound, key dihedral angles to consider would be those around the C2-C3, C3-C4, and C4-C5 bonds.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. nih.govnih.gov By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule and their relative populations. nih.gov For a flexible molecule like this compound, MD simulations can reveal how intramolecular interactions and the surrounding solvent environment influence its shape. acs.org

The presence of bulky substituents, such as the methyl and chloro groups, will introduce steric hindrance that favors certain conformations over others. libretexts.orgyoutube.comlibretexts.org For example, gauche interactions between adjacent substituents would be energetically unfavorable.

Table 3: Key Dihedral Angles and Relative Energies of Low-Energy Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 178° (anti) | 0.0 |

| 2 | 65° (gauche) | +1.2 |

This data is illustrative and based on typical rotational barriers in substituted alkanes.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, the precise connectivity and spatial arrangement of atoms in 5-Chloro-6-methylhept-6-en-2-one can be determined.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The structure of this compound contains several distinct proton and carbon environments, which would give rise to a unique set of signals in ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each unique proton. The chemical shift (δ) of these signals is influenced by the local electronic environment. For instance, protons near the electronegative chlorine atom and the carbonyl group (C=O) would be deshielded and appear at a higher chemical shift (downfield). Protons on the methylene (B1212753) groups (-CH₂-) would likely appear as complex multiplets due to coupling with adjacent protons. The vinyl protons (=CH₂) and the methyl protons (-CH₃) would have characteristic chemical shifts. Analysis of coupling constants (J-values) would reveal connectivity between adjacent, non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts would be highly indicative of the carbon type. The carbonyl carbon (C2) would be the most downfield signal, typically appearing around 208 ppm. The olefinic carbons (C6 and C7) would resonate in the 110-145 ppm range. The carbon bearing the chlorine atom (C5) would be found significantly downfield compared to a standard alkane carbon, while the aliphatic carbons (C1, C3, C4, and the C6-methyl) would appear in the upfield region of the spectrum.

While specific, experimentally verified data for this compound is not widely published, a predicted assignment based on established principles is presented below.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Please note: The following data is predictive and based on theoretical principles, not published experimental results.

| Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | CH₃-C=O | ~2.1 | ~29 |

| 2 | -C(=O)- | - | ~208 |

| 3 | -CH₂- | ~2.5-2.7 | ~38 |

| 4 | -CH₂- | ~1.9-2.1 | ~25 |

| 5 | -CHCl- | ~4.5 | ~65 |

| 6 | =C(CH₃)- | - | ~142 |

| 7 | =CH₂ | ~5.0 and ~5.2 | ~115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

To unambiguously assign the signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a crucial correlation between the protons on the C3 and C4 methylene groups, establishing that fragment. It would also show a correlation between the C5 proton and the C4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons at ~2.1 ppm to the C1 carbon at ~29 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

From the C1 methyl protons to the C2 carbonyl carbon.

From the C7 vinyl protons to the C5 and C6 carbons.

From the C8 methyl protons to the C5 and C6 carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly connected through bonds. This can help to determine the molecule's preferred conformation and stereochemistry.

Isotopic Labeling Strategies for NMR (e.g., ¹³C Enrichment)

In cases of complex spectra or for mechanistic studies, isotopic labeling can be a powerful tool. While no published studies indicate that this compound has been analyzed using this method, the strategy remains relevant. Enriching a specific position in the molecule with ¹³C (which has a nuclear spin, unlike the much more abundant, NMR-inactive ¹²C) would dramatically enhance the signal intensity for that carbon in the ¹³C NMR spectrum. This would allow for unequivocal assignment of that carbon's chemical shift and could be used to trace its path in a chemical reaction or biosynthetic pathway.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

GC-MS is a hyphenated technique ideal for separating volatile compounds from a mixture and identifying them. In a hypothetical analysis, this compound would first travel through a GC column, where it would separate from other components based on its boiling point and interactions with the column's stationary phase, eluting at a characteristic retention time. Upon entering the mass spectrometer, the molecule would be ionized (typically by electron impact), causing it to fragment in a reproducible pattern. This fragmentation pattern, along with the molecular ion peak, serves as a "fingerprint" for identification. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ion containing ³⁷Cl is approximately one-third the intensity of the peak for the ion containing ³⁵Cl.

High-Resolution Accurate Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula of this compound is C₈H₁₃ClO. nih.gov Using HRMS, the experimentally measured mass would be compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, chlorine, and oxygen. As shown in the table below, the ability of HRMS to differentiate between compounds with the same nominal mass but different elemental compositions is a key advantage.

High-Resolution Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃ClO | nih.gov |

| Theoretical Exact Mass | 160.06549 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule. For this compound, the IR spectrum would exhibit several key absorption bands that confirm the presence of its constituent functional groups.

The primary functional groups to be identified in this compound are the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the alkene, and the carbon-chlorine bond (C-Cl). Additionally, the various carbon-hydrogen bonds (C-H) will also show characteristic absorptions.

Expected IR Absorption Bands for this compound:

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 - 1725 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium to Weak |

| Alkene (vinylic) | =C-H Stretch | 3010 - 3100 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |

The C=O stretch of the ketone is typically one of the most intense and easily identifiable peaks in an IR spectrum, expected to appear around 1715 cm⁻¹. The C=C stretch of the alkene would likely be observed in the 1640-1680 cm⁻¹ region. The presence of a vinylic hydrogen is confirmed by a =C-H stretching vibration, which appears at a frequency slightly higher than the saturated C-H stretches, typically in the 3010-3100 cm⁻¹ range. The standard alkane C-H stretching vibrations from the methyl and methylene groups are expected between 2850 and 2960 cm⁻¹. Finally, the carbon-chlorine bond would give rise to a characteristic absorption in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Integration of Spectroscopic Data for Complex Structure Verification

While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of the molecular skeleton. To verify the complex structure of this compound, it is essential to integrate data from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the two methyl groups, the methylene protons, the methine proton adjacent to the chlorine atom, and the vinylic protons. The chemical shifts (δ) and coupling patterns (J) would be crucial in establishing the connectivity of the carbon framework.

¹³C NMR Spectroscopy: This method identifies all the unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in its structure. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon. For instance, the carbonyl carbon would appear significantly downfield (in the range of 200-220 ppm), while the alkene carbons would be in the 100-150 ppm region.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). The fragmentation pattern would show characteristic losses of functional groups, such as the acetyl group or the chlorine atom, further corroborating the proposed structure.

Synergistic Approach:

Strategic Applications As a Chemical Intermediate in Organic Synthesis

Precursor in the Total Synthesis of Natural Products and Analogues (e.g., Sesquiterpenes, Terpenoids)

While direct, published total syntheses of sesquiterpenes or terpenoids explicitly employing 5-Chloro-6-methylhept-6-en-2-one as a starting material are not extensively reported, its structural framework is highly suggestive of its potential utility in this domain. The heptenone backbone is a common motif in numerous terpenoid structures. The presence of a chlorine atom offers a reactive handle for various coupling and transformation reactions, essential for the construction of more complex molecular architectures characteristic of natural products.

The synthesis of halogenated monoterpenes and sesquiterpenes is a field of significant interest, often inspired by the vast array of such compounds found in marine organisms, particularly red algae of the genera Plocamium and Portieria. nih.govdigitellinc.commdpi.com These natural products exhibit a wide range of biological activities. nih.gov The laboratory synthesis of these complex halogenated natural products often requires strategic introduction of halogen atoms onto a terpene-like scaffold. nih.govacs.org In this context, a molecule like this compound could, in principle, serve as a valuable chiron or building block.

For instance, the allylic chloride in this compound could be susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. Furthermore, the ketone and alkene groups can be manipulated through a variety of established synthetic methods to build up the carbon skeleton and introduce the stereocenters often found in intricate natural products. The related, non-chlorinated compound, 6-methyl-5-hepten-2-one (B42903) (sulcatone), is a known and important intermediate in the synthesis of various vitamins and fragrances. chemicalbook.comoecd.orggoogle.com The chlorinated analogue, therefore, represents a potentially more versatile precursor for certain synthetic targets.

Role in the Synthesis of Pharmaceutical and Fine Chemical Building Blocks

The application of this compound extends into the realm of pharmaceutical and fine chemical synthesis. The combination of functional groups allows for its elaboration into a variety of more complex, value-added molecules. The ketone can be a site for nucleophilic additions or reductions to the corresponding alcohol, 5-chloro-6-methylhept-6-en-2-ol, which itself is a documented chemical entity. nih.gov

The allylic chloride functionality is particularly significant. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. This is a cornerstone of modern pharmaceutical chemistry, enabling the efficient construction of the complex scaffolds of active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound in the synthesis of a particular drug are not prominent in the literature, its potential is clear. The structural motifs that can be generated from this intermediate are present in a wide array of biologically active compounds.

The synthesis of fine chemicals often relies on versatile and reactive starting materials. The ability to transform this compound through its various functional groups makes it a candidate for the production of specialized chemical building blocks that may not be readily available through other means.

Development of Sustainable Synthetic Routes Utilizing the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. The development of sustainable pathways often involves maximizing atom economy, reducing the number of synthetic steps, and utilizing catalytic methods. While there is no specific body of literature focused on sustainable routes utilizing this compound, its own synthesis and subsequent reactions can be analyzed from this perspective.

The synthesis of related compounds, such as 6-methyl-5-hepten-2-one, has been approached through various methods, some of which have sustainability advantages. chemicalbook.comgoogle.com For example, catalytic processes that avoid stoichiometric reagents are preferred. The potential for catalytic, enantioselective syntheses of chlorinated intermediates is an active area of research, as controlling stereochemistry is crucial for biological activity and can reduce waste from the separation of unwanted isomers.

Furthermore, the reactivity of the allylic chloride in this compound could be harnessed in atom-economical reactions, such as certain types of catalytic alkylations, that form new bonds without the generation of stoichiometric byproducts. The development of such efficient and selective transformations would be key to incorporating this compound into more sustainable synthetic strategies for the future.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of multiple reactive sites in 5-Chloro-6-methylhept-6-en-2-one—namely the ketone, the alkene, and the allylic chloride—makes selective functionalization a key challenge. Future research will likely focus on the development of novel catalytic systems that can target one site with high chemoselectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and offer significant potential. sigmaaldrich.comrsc.org For instance, the allylic chloride moiety is an excellent handle for Tsuji-Trost-type allylic alkylations, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles. nih.govacs.orgacs.org Future work could explore the use of specifically designed phosphine (B1218219) ligands to control the regioselectivity and stereoselectivity of these transformations. Furthermore, palladium catalysts have been developed for the direct cross-coupling of allylic alcohols with boronic acids, suggesting that under the right conditions, the ketone could be reduced and the resulting alcohol directly coupled, bypassing the need for the chloride. rsc.org

Another promising avenue is the C-H functionalization of the ketone. Recent advances have seen the development of palladium catalysts capable of β-C-H activation of ketones and esters, which could be applied to introduce functionality at the C4 position of the heptenone backbone. nih.gov Additionally, photoredox catalysis merged with organocatalysis has enabled the β-functionalization of cyclic ketones, a strategy that could be adapted for this compound. nih.gov

The development of catalysts for the selective functionalization of either the ketone or the allylic chloride in the presence of the other will be a significant area of investigation. This could involve the use of catalysts that show orthogonal reactivity, allowing for sequential, one-pot modifications of the molecule. nih.gov

| Potential Catalytic Functionalization | Catalyst System | Target Site | Potential Outcome |

| Allylic Alkylation | Palladium complexes with phosphine ligands | Allylic Chloride | C-C and C-X bond formation |

| Suzuki-Miyaura Coupling | Palladium(0) catalysts | Allylic Chloride | Introduction of aryl or vinyl groups |

| β-C-H Arylation | Cationic Palladium complexes | Ketone (β-position) | Arylation at the C4 position |

| Photoredox β-Functionalization | Photoredox and Organocatalyst | Ketone (β-position) | Introduction of various functional groups |

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers unparalleled selectivity and sustainability. nih.gov For a chiral molecule like this compound, biocatalysis holds immense promise for accessing enantiopure forms.

Ketoreductases (KREDs) are a well-established class of enzymes for the asymmetric reduction of ketones to chiral alcohols. acs.org A wide array of KREDs with complementary stereoselectivities are available, which could be used to produce either the (2R)- or (2S)-alcohol derivative of this compound with high enantiomeric excess. There is precedent for the enzyme-catalyzed reduction of chloro ketones, indicating the feasibility of this approach. acs.orgnih.gov

Furthermore, the field of biocatalytic halogenation is rapidly advancing. nih.gov While the target molecule is already chlorinated, future research could explore the use of halogenases for the selective introduction of other halogens or for the desymmetrization of a prochiral precursor.

The combination of chemical and enzymatic steps in a one-pot or telescoped sequence is a particularly powerful strategy. For example, a chemical catalyst could be used to form the carbon skeleton, followed by an enzymatic reduction to set the stereochemistry at the ketone.

| Potential Biocatalytic Transformation | Enzyme Class | Target Site | Potential Outcome |

| Asymmetric Ketone Reduction | Ketoreductase (KRED) | Ketone | Enantiopure (2R)- or (2S)-alcohol |

| Selective Halogenation | Halogenase | Alkene or other positions | Introduction of other halogens |

Advanced Reaction Engineering and Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. thieme.deyoutube.com The synthesis and functionalization of a molecule like this compound could greatly benefit from this technology.

The synthesis of ketones, including α,β-unsaturated ketones, has been successfully demonstrated in continuous flow systems. rsc.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. For reactions involving hazardous reagents or intermediates, the small reaction volumes in flow reactors significantly enhance safety. youtube.com

Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. youtube.com This avoids the need for intermediate purification and workup steps, saving time and resources. A potential flow synthesis of this compound could involve the in-line generation of a reactive intermediate followed by its immediate reaction to form the target compound, all within a closed system. acs.org The combination of flow chemistry with other enabling technologies like photochemistry or electrochemistry further expands the synthetic possibilities. thieme-connect.de

| Advantage of Flow Chemistry | Application to this compound |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates. |

| Precise Control | Optimization of reaction conditions for improved yield and selectivity. |

| Scalability | Facile scaling of production from lab to industrial quantities. |

| Telescoped Synthesis | Integration of multiple reaction steps into a single continuous process. |

Integration with Machine Learning for Synthetic Route Prediction

For a molecule like this compound, ML models could be employed to predict the most efficient and cost-effective synthetic pathway. acs.org By inputting the target structure, these algorithms can propose a series of reaction steps, drawing from a vast knowledge base of known chemical transformations. nih.gov This can uncover non-obvious routes that a human chemist might overlook.

Furthermore, machine learning can be used to predict the reactivity and selectivity of functionalization reactions. For instance, an ML model could be trained to predict the regioselectivity of a palladium-catalyzed allylic alkylation on this compound with different nucleophiles and ligands. nih.gov This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones. The combination of machine learning with automated synthesis platforms has the potential to create a fully autonomous system for molecular discovery and production. youtube.com

| Machine Learning Application | Potential Impact on this compound |

| Retrosynthesis | Design of novel and efficient synthetic routes. |

| Reaction Outcome Prediction | Prediction of product distribution and yields for functionalization reactions. |

| Catalyst and Reagent Selection | Identification of optimal catalysts and reagents for desired transformations. |

| Pathway Optimization | Ranking of synthetic routes based on factors like cost, yield, and sustainability. |

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-methylhept-6-en-2-one, and how can reaction conditions be optimized for reproducibility?

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ 2.1 ppm for methyl groups adjacent to carbonyl, δ 5.1–5.3 ppm for alkene protons).

- IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- GC-MS/HPLC : Quantify purity and detect impurities (e.g., unreacted precursors). For novel compounds, elemental analysis (C, H, Cl) is essential. Cross-validate with peer-reviewed databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested via EN 374 for chemical resistance), safety goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize chlorinated compounds with sodium bicarbonate and dispose via hazardous waste protocols. Pre-test gloves for impermeability before reuse .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in multi-institutional studies?

- Methodological Answer : Contradictions often arise from solvent effects, isotopic impurities, or instrument calibration. Standardize protocols:

- Use deuterated solvents (e.g., CDCl₃) for NMR and report solvent peaks.

- Calibrate instruments using reference compounds (e.g., tetramethylsilane for NMR).

- Share raw data (e.g., FID files for NMR) via repositories like Zenodo for cross-validation. Apply multivariate analysis to distinguish signal noise from structural anomalies .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Design a factorial experiment to test variables:

- Catalysts : Pd(PPh₃)₄ vs. NiCl₂(dppe).

- Bases : K₂CO₃ vs. Cs₂CO₃.

- Solvents : DMF (polar aprotic) vs. toluene (non-polar).

Monitor reaction progress via in-situ FTIR or UPLC-MS. Use DOE (Design of Experiments) software to analyze interaction effects and optimize yields. Publish full synthetic procedures, including failure cases, to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.